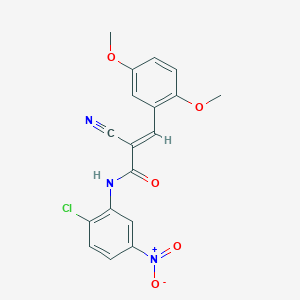![molecular formula C15H17N3OS B10897596 4-(dimethylamino)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B10897596.png)
4-(dimethylamino)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-(dimethylamino)benzohydrazide with 5-methyl-2-thiophenecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, acids, and bases.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds, forming new carbon-carbon or carbon-nitrogen bonds.
Scientific Research Applications
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific electrical and optical properties.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The dimethylamino group and the thienyl moiety play crucial roles in its binding to target molecules, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]BENZOHYDRAZIDE can be compared with similar compounds such as:
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]BENZOHYDRAZIDE: This compound has a similar structure but with a different substitution pattern on the thienyl ring.
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]BENZOHYDRAZIDE: This compound differs in the position of the methyl group on the thienyl ring.
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(4-METHYL-2-THIENYL)METHYLIDENE]BENZOHYDRAZIDE: This compound has a different substitution pattern on the thienyl ring, affecting its reactivity and properties.
Properties
Molecular Formula |
C15H17N3OS |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-(dimethylamino)-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H17N3OS/c1-11-4-9-14(20-11)10-16-17-15(19)12-5-7-13(8-6-12)18(2)3/h4-10H,1-3H3,(H,17,19)/b16-10+ |
InChI Key |
JVQUWEUPNWAFMO-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-(5-bromo-2-hydroxybenzylidene)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10897523.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10897530.png)
![(5Z)-5-{[(3,4-dimethylphenyl)amino]methylidene}-6-hydroxy-3-(3-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B10897538.png)
![(5-Bromo-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone](/img/structure/B10897547.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-[(5-{1-[(4-iodophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10897555.png)
![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10897560.png)
![3-Chloro-6-methylbenzo[b]thiophen-2-yl piperidyl ketone](/img/structure/B10897566.png)
![4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide](/img/structure/B10897587.png)

![N,N'-cyclohexane-1,2-diylbis[2-(4-chloro-2,3-dimethylphenoxy)acetamide]](/img/structure/B10897604.png)


